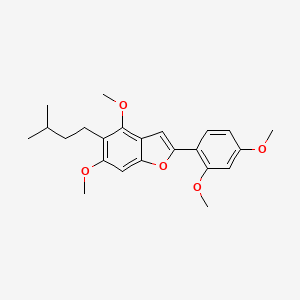![molecular formula C17H22NP B12880957 Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- CAS No. 2071-27-4](/img/structure/B12880957.png)
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Diphenylphosphino)methyl)-N-ethylethanamine is an organophosphorus compound that features a phosphine group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphino)methyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate amine under controlled conditions. One common method is the reaction of diphenylphosphine with N-ethylethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-((Diphenylphosphino)methyl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-((Diphenylphosphino)methyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis for various chemical reactions, including hydrogenation and hydroformylation
Wirkmechanismus
The mechanism of action of N-((Diphenylphosphino)methyl)-N-ethylethanamine involves its ability to act as a ligand and form complexes with metal ions. The phosphine group coordinates with the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to stabilize metal complexes and enhance their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(diphenylphosphino)methane: Similar structure but lacks the ethylamine group.
Bis(diphenylphosphino)ethane: Contains two phosphine groups but no amine functionality.
Diphenylphosphinomethane: A simpler structure with only one phosphine group
Uniqueness
N-((Diphenylphosphino)methyl)-N-ethylethanamine is unique due to its combination of a phosphine and an amine group, which allows it to participate in a wider range of chemical reactions and form more stable complexes compared to similar compounds .
Eigenschaften
CAS-Nummer |
2071-27-4 |
|---|---|
Molekularformel |
C17H22NP |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
N-(diphenylphosphanylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C17H22NP/c1-3-18(4-2)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
YQIYTHIOMUASNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


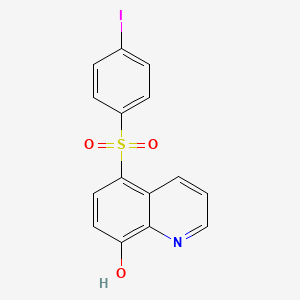
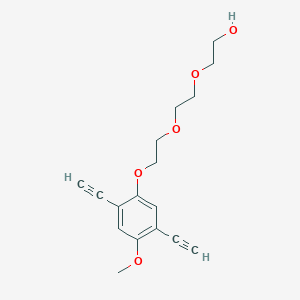
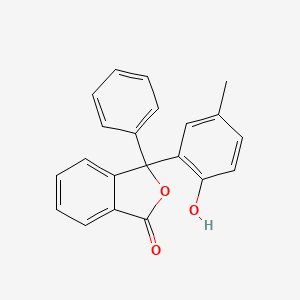
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)

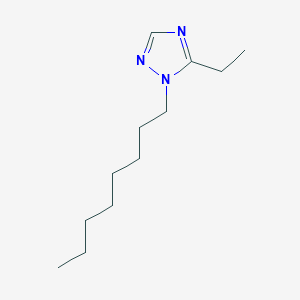
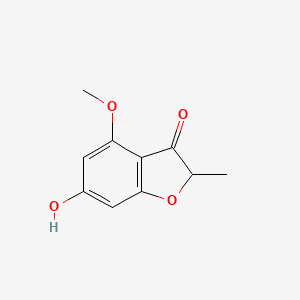
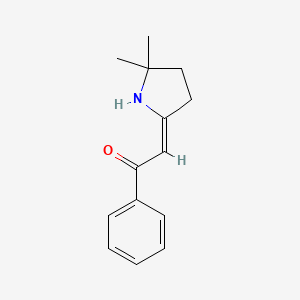
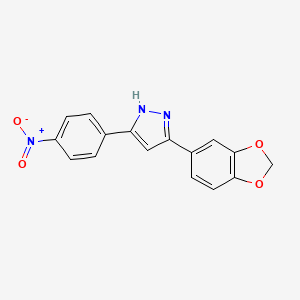
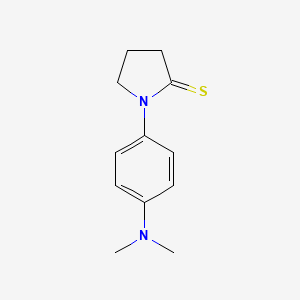
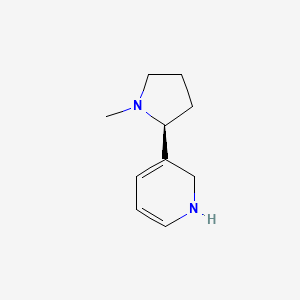
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
